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Compound of Interest

Compound Name: C19H20FN3O6

Cat. No.: B15174627 Get Quote

Compound Name: N-(4-fluorophenyl)-N'-(2-methoxy-5-(3-oxomorpholino)phenyl)urea

Molecular Formula: C19H20FN3O6 Molecular Weight: 417.38 g/mol Structure: (A visual

representation of the chemical structure would be placed here)

I. Introduction
These application notes provide a comprehensive guide for the spectroscopic analysis of the

compound C19H20FN3O6, identified as N-(4-fluorophenyl)-N'-(2-methoxy-5-(3-

oxomorpholino)phenyl)urea. This document is intended for researchers, scientists, and

professionals in drug development who are involved in the characterization of novel small

molecules. The protocols outlined below describe standard methodologies for obtaining and

interpreting data from Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry

(MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Ultraviolet-Visible (UV-Vis)

Spectroscopy.

While specific experimental data for C19H20FN3O6 is not publicly available, this document

provides expected spectroscopic characteristics based on its chemical structure and data from

analogous phenylurea compounds. Phenylurea derivatives are a significant class of

compounds in medicinal chemistry, often investigated for their potential as kinase inhibitors and

other therapeutic activities.[1][2]

II. Predicted Spectroscopic Data Summary
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The following tables summarize the expected spectroscopic data for C19H20FN3O6 based on

its structural features. These are predicted values and should be confirmed by experimental

analysis.

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift
(ppm)

Multiplicity Integration Assignment

~8.0 - 8.5 Singlet 1H Ar-NH-CO

~7.2 - 7.5 Multiplet 2H Ar-H (ortho to F)

~6.9 - 7.1 Multiplet 2H Ar-H (meta to F)

~7.0 - 7.2 Multiplet 1H
Ar-H (ortho to urea,

meta to OMe)

~6.8 - 6.9 Doublet 1H
Ar-H (meta to urea,

ortho to OMe)

~6.6 - 6.7 Doublet 1H Ar-H (para to urea)

~4.0 - 4.2 Triplet 2H O-CH₂ (morpholine)

~3.8 - 3.9 Singlet 3H OCH₃

~3.6 - 3.8 Triplet 2H N-CH₂ (morpholine)

~3.4 - 3.6 Singlet 1H CO-NH-Ar

~3.3 - 3.5 Multiplet 2H CO-CH₂ (morpholine)

~3.0 - 3.2 Multiplet 2H N-CH₂ (morpholine)

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
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Chemical Shift (ppm) Assignment

~155 C=O (urea)

~158 (d, J=240 Hz) C-F

~150 C-OMe

~145 C-N (morpholine side)

~135 (d, J=3 Hz) C-NH (fluorophenyl)

~130 C-NH (methoxyphenyl)

~122 (d, J=8 Hz) CH (ortho to F)

~120 CH (ortho to urea)

~115 (d, J=22 Hz) CH (meta to F)

~110 CH (ortho to OMe)

~105 CH (para to urea)

~67 O-CH₂ (morpholine)

~56 OCH₃

~50 N-CH₂ (morpholine)

~48 CO-CH₂ (morpholine)

~45 N-CH₂ (morpholine)

Table 3: Predicted Mass Spectrometry Data

Ion Expected m/z

[M+H]⁺ 418.1460

[M+Na]⁺ 440.1279

[M-H]⁻ 416.1303

Table 4: Predicted FTIR Data
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Wavenumber (cm⁻¹) Functional Group

3300 - 3400 N-H stretching (urea)

2850 - 3000 C-H stretching (aromatic and aliphatic)

1640 - 1680 C=O stretching (urea, amide I)

1580 - 1620 N-H bending (urea, amide II)

1500 - 1550 C=C stretching (aromatic)

1200 - 1300 C-O stretching (aryl ether)

1100 - 1200 C-F stretching

1000 - 1100 C-N stretching

Table 5: Predicted UV-Vis Data (in Ethanol)

λmax (nm)
Molar Absorptivity (ε,
M⁻¹cm⁻¹)

Electronic Transition

~220-240 > 10,000 π → π

~260-280 > 10,000 π → π

III. Experimental Protocols
A common method for the synthesis of N,N'-disubstituted ureas involves the reaction of an

amine with an isocyanate.[3][4]

Materials:

Substituted aniline (e.g., 4-fluoroaniline)

Substituted isocyanate (e.g., 2-methoxy-5-(3-oxomorpholino)phenyl isocyanate)

Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

Stirring apparatus
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Reaction vessel

Purification apparatus (e.g., column chromatography, recrystallization setup)

Procedure:

Dissolve the substituted aniline in the anhydrous solvent in the reaction vessel.

Slowly add a stoichiometric equivalent of the substituted isocyanate to the solution while

stirring at room temperature.

Continue stirring the reaction mixture at room temperature for 2-24 hours, monitoring the

reaction progress by Thin Layer Chromatography (TLC).

Upon completion, concentrate the reaction mixture under reduced pressure.

Purify the crude product by column chromatography on silica gel or by recrystallization from

a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) to yield the pure N,N'-

disubstituted urea.

Reactants

Reaction Purification

Substituted Aniline

Reaction in
Anhydrous Solvent

Substituted Isocyanate

Column Chromatography
or Recrystallization Pure N,N'-Disubstituted Urea

Click to download full resolution via product page

Caption: General workflow for the synthesis of N,N'-disubstituted ureas.

NMR spectroscopy is a primary technique for elucidating the structure of organic molecules in

solution.[5][6][7]
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Instrumentation:

NMR Spectrometer (e.g., 400 MHz or higher)

NMR tubes

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

Internal standard (e.g., Tetramethylsilane - TMS)

Protocol for ¹H and ¹³C NMR:

Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6-0.7 mL of a

suitable deuterated solvent in a clean, dry NMR tube.

Add a small amount of TMS as an internal standard (0 ppm).

Place the NMR tube in the spectrometer's probe.

Acquire the ¹H NMR spectrum, typically using a pulse program with a sufficient number of

scans to achieve a good signal-to-noise ratio.

Process the FID (Free Induction Decay) by applying a Fourier transform, phase correction,

and baseline correction.

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

Process the ¹³C NMR data similarly to the ¹H data.

Mass spectrometry provides information about the molecular weight and elemental composition

of a compound.[8][9][10]

Instrumentation:

High-Resolution Mass Spectrometer (e.g., TOF, Orbitrap)

Ionization source (e.g., Electrospray Ionization - ESI)
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Solvent for sample dissolution (e.g., Methanol, Acetonitrile)

Protocol:

Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent.

Infuse the sample solution directly into the ESI source or inject it via a liquid chromatography

system.

Acquire the mass spectrum in both positive and negative ion modes.

Determine the accurate mass of the molecular ions (e.g., [M+H]⁺, [M+Na]⁺, [M-H]⁻).

Use the accurate mass to calculate the elemental composition and confirm the molecular

formula.

If necessary, perform tandem mass spectrometry (MS/MS) to obtain fragmentation patterns

for structural confirmation.

FTIR spectroscopy is used to identify the functional groups present in a molecule.[11][12][13]

Instrumentation:

FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory

Solid sample of the compound

Protocol (using ATR):

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Record a background spectrum of the empty ATR crystal.

Place a small amount of the solid sample onto the ATR crystal, ensuring good contact.

Apply pressure using the instrument's clamp to press the sample against the crystal.

Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).
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The instrument software will automatically ratio the sample spectrum to the background

spectrum to produce the final absorbance or transmittance spectrum.

Clean the ATR crystal thoroughly after the measurement.

UV-Vis spectroscopy provides information about the electronic transitions within a molecule,

particularly for compounds with chromophores such as aromatic rings.[14][15][16]

Instrumentation:

UV-Vis Spectrophotometer

Quartz cuvettes (1 cm path length)

Spectroscopic grade solvent (e.g., Ethanol, Methanol)

Protocol:

Prepare a stock solution of the sample of known concentration in the chosen solvent.

Prepare a series of dilutions from the stock solution to determine the optimal concentration

for measurement (absorbance should ideally be between 0.1 and 1.0).

Fill a quartz cuvette with the pure solvent to be used as a blank.

Place the blank cuvette in the spectrophotometer and record the baseline.

Rinse the sample cuvette with the sample solution, then fill it and place it in the

spectrophotometer.

Scan the sample across the UV-Vis range (typically 200-800 nm).

Identify the wavelength(s) of maximum absorbance (λmax).

If quantitative analysis is required, use the Beer-Lambert law (A = εcl) to calculate the molar

absorptivity (ε).
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IV. Biological Context and Potential Signaling
Pathways
While the specific biological activity of C19H20FN3O6 has not been reported, many phenylurea

derivatives are known to exhibit potent biological activities, frequently as inhibitors of protein

kinases.[17][18][19] Structurally similar compounds have been investigated as inhibitors of

Receptor Tyrosine Kinases (RTKs) and key intracellular signaling pathways such as the

PI3K/Akt/mTOR pathway, which are often dysregulated in cancer.[20][21][22][23]

Potential Signaling Pathway Inhibition:

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth,

proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers.

Small molecule inhibitors targeting key nodes of this pathway, such as PI3K, Akt, and mTOR,

are of significant interest in drug development. Phenylurea-containing compounds have been

identified as inhibitors of various kinases within this and related pathways.
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Potential Inhibition by Phenylurea Compounds
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Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by phenylurea compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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